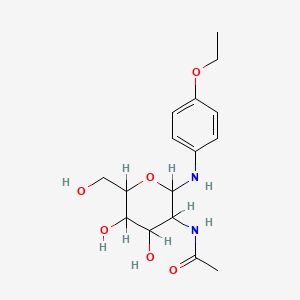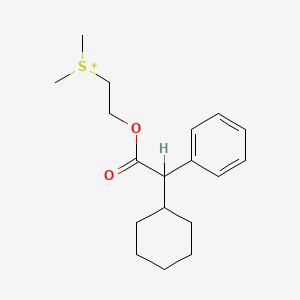
Hexasonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an anticholinergic agent that has been studied for its spasmolytic properties . The compound is characterized by its unique structure, which includes a sulfonium ion and an iodide ion.
Analyse Des Réactions Chimiques
Hexasonium undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hexasonium has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonium chemistry.
Biology: Its anticholinergic properties make it a subject of interest in neurobiology research.
Medicine: Although not widely used in clinical practice, this compound has been studied for its potential therapeutic effects as a spasmolytic agent.
Industry: It may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of hexasonium involves its interaction with cholinergic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine, a neurotransmitter, by blocking its receptors. This leads to a reduction in muscle spasms and other cholinergic effects. The molecular targets include muscarinic and nicotinic acetylcholine receptors, and the pathways involved are related to the inhibition of cholinergic signaling.
Comparaison Avec Des Composés Similaires
Hexasonium can be compared with other anticholinergic agents such as atropine and scopolamine. While all these compounds share the ability to block acetylcholine receptors, this compound’s unique structure, particularly the presence of the sulfonium ion, distinguishes it from others. This structural difference may influence its pharmacokinetic and pharmacodynamic properties.
Similar compounds include:
Atropine: A well-known anticholinergic agent used in medicine.
Scopolamine: Another anticholinergic agent with similar therapeutic uses.
Methantheline: A synthetic anticholinergic agent used for similar purposes.
This compound’s uniqueness lies in its specific chemical structure and the resulting biological activity, which may offer distinct advantages or limitations compared to other anticholinergic agents.
Propriétés
Numéro CAS |
25330-82-9 |
|---|---|
Formule moléculaire |
C18H27O2S+ |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O2S/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3/q+1 |
Clé InChI |
NRZPIZQZOQMVFZ-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


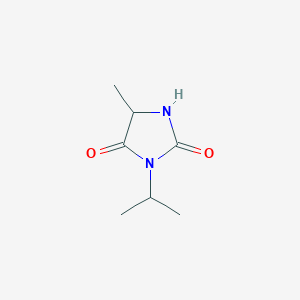
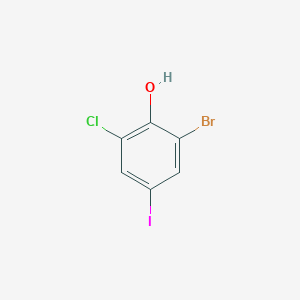
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
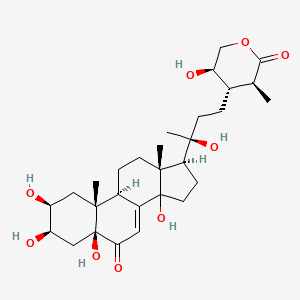
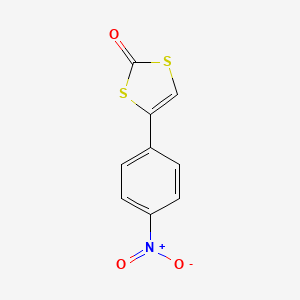


![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)

![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
